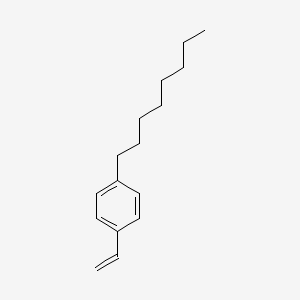

1-Octyl-4-vinylbenzene

Description

Contextual Significance of Styrene (B11656) Derivatives in Macromolecular Engineering

Styrene and its derivatives have long been cornerstones of the polymer industry and academic research. Polystyrene, a widely used plastic, is known for its rigidity and clarity. However, the true power of styrene chemistry lies in the ability to modify the styrene monomer to create a vast library of polymers with diverse functionalities. acs.org By introducing different chemical groups onto the benzene (B151609) ring or the vinyl group, scientists can precisely tune the properties of the resulting polymers. This practice, known as macromolecular engineering, allows for the design of materials with specific characteristics such as improved heat resistance, altered solubility, or the ability to self-assemble into complex nanostructures. acs.orgufrgs.br

The synthesis of polymers with well-defined architectures and properties is a central goal of modern polymer science. ufrgs.br Techniques like controlled radical polymerization, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been instrumental in this endeavor. rsc.org These methods enable the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for creating materials with predictable and reproducible properties. The study of styrene derivatives is a vibrant area of research, with ongoing efforts to develop new monomers that can lead to polymers with novel applications. acs.orgacs.orgtandfonline.com

Rationale for Academic Research on 1-Octyl-4-vinylbenzene as a Functional Monomer

The academic interest in this compound stems from its potential as a "functional monomer." A functional monomer is a building block that not only forms the polymer backbone but also introduces specific functionalities into the final material. In the case of this compound, the octyl group is the key functional component. This long, hydrophobic alkyl chain significantly influences the physical and thermal properties of the resulting polymer, poly(this compound). nii.ac.jp

Research has shown that the incorporation of long alkyl chains into the polymer structure can lower the glass transition temperature (Tg), the temperature at which a rigid, glassy polymer becomes more flexible and rubbery. nii.ac.jp This is because the flexible alkyl chains act as internal plasticizers, increasing the free volume within the polymer matrix and allowing the polymer chains to move more easily. The ability to precisely control the Tg is critical for designing materials for specific applications, from flexible films to rigid components.

Furthermore, the hydrophobic nature of the octyl chain makes polymers derived from this compound interesting for applications where water resistance is important. smolecule.com It also plays a crucial role in the self-assembly of block copolymers, where different polymer blocks with varying properties are linked together. The incompatibility between the hydrophobic poly(this compound) block and a hydrophilic block can drive the formation of well-defined nanostructures, such as micelles or lamellae, which have applications in drug delivery and nanotechnology.

| Property | Description | Significance in Polymer Science |

| Vinyl Group | A reactive C=C double bond. | Enables polymerization to form long polymer chains. |

| Aromatic Ring | A stable, rigid benzene ring. | Contributes to the thermal stability and mechanical strength of the polymer. |

| Octyl Chain | A flexible, eight-carbon alkyl chain. | Imparts hydrophobicity, lowers the glass transition temperature, and influences self-assembly behavior. |

This table summarizes the key structural features of this compound and their impact on polymer properties.

Overview of Current Research Trajectories for this compound in Scholarly Literature

Current research on this compound is exploring its potential in a variety of advanced material applications. One significant area of investigation is in the development of materials for organic electronics. The conjugated structure of the styrene unit, combined with the processing advantages imparted by the octyl group, makes polymers containing this compound potential candidates for use in Organic Light-Emitting Diodes (OLEDs). smolecule.com The octyl group can enhance the solubility of the polymer in organic solvents, facilitating device fabrication, and its hydrophobic nature can improve the environmental stability of the device. smolecule.com

Another promising research direction is the use of this compound in the creation of block copolymers for various applications. By combining a poly(this compound) block with other polymer blocks, researchers can create materials with unique nanostructures. These materials are being investigated for use as thermoplastic elastomers, which combine the processability of thermoplastics with the elasticity of rubbers, and as compatibilizers for blending immiscible polymers. nii.ac.jp

Furthermore, the ability of the octyl group to influence surface properties is being explored. Polymers containing this compound can exhibit low surface energy, which is desirable for creating non-stick and water-repellent coatings. The precise control over polymer architecture afforded by modern polymerization techniques allows for the fine-tuning of these surface properties.

| Research Area | Application | Role of this compound |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Improves solubility and hydrophobicity of the active polymer layer. smolecule.com |

| Block Copolymers | Thermoplastic Elastomers, Compatibilizers | Acts as a soft, flexible block and influences self-assembly into desired nanostructures. |

| Surface Modification | Low-Energy Coatings | The octyl group lowers the surface energy of the polymer film. |

| Liquid Crystals | Display Technologies | Serves as a component in polymer backbones for liquid crystal systems. |

This interactive table outlines the current research directions for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h4,11-14H,2-3,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRQDIVVLOCZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30583-56-3 | |

| Record name | Benzene, 1-ethenyl-4-octyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30583-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20591602 | |

| Record name | 1-Ethenyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46745-66-8 | |

| Record name | 1-Ethenyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 1 Octyl 4 Vinylbenzene

Alkylation of Styrene (B11656) as a Primary Synthetic Route

The most direct and commonly employed method for the synthesis of 1-octyl-4-vinylbenzene is the alkylation of styrene with an appropriate octyl halide, such as 1-bromooctane (B94149) or 1-chlorooctane. This reaction hinges on the generation of a carbanion from a starting material that can then act as a nucleophile.

Base-Mediated Deprotonation and Alkyl Halide Reactivity

The core of this synthetic strategy involves the deprotonation of a suitable precursor by a strong base to generate a nucleophilic species. This nucleophile then attacks the octyl halide in a substitution reaction to form the desired product. The vinyl group of the styrene molecule remains intact throughout this process, which is crucial for its later use in polymerization or other functionalizations.

The reaction is typically initiated by a strong base, which abstracts a proton. The resulting anionic species then undergoes nucleophilic attack on the octyl halide, leading to the formation of this compound.

Alternative Synthetic Routes for Vinylbenzene Derivatives Adaptable to this compound

While direct alkylation is a common method, alternative synthetic pathways exist for producing vinylbenzene derivatives, which can be adapted for the synthesis of this compound. These routes can offer advantages in terms of purity, stereoselectivity, and the ability to create more complex, tailored structures.

Horner–Wadsworth–Emmons (HWE) Olefination Pathways

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method in organic chemistry to produce alkenes with a high degree of stereoselectivity, predominantly favoring the E-isomer (trans). wikipedia.orgorganic-chemistry.org This reaction serves as a powerful alternative for synthesizing vinyl-substituted aromatic compounds like this compound.

The core of the HWE reaction is the olefination of an aldehyde (or ketone) with a stabilized phosphonate (B1237965) carbanion. wikipedia.orgnih.gov The reaction mechanism begins with the deprotonation of a phosphonate ester by a strong, non-nucleophilic base (e.g., potassium tert-butoxide) to generate a phosphonate carbanion. wikipedia.org This carbanion is more nucleophilic but less basic than the phosphonium (B103445) ylides used in the standard Wittig reaction. wikipedia.org

The resulting carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde. wikipedia.org This step is typically the rate-limiting step of the reaction. The intermediate oxaphosphetane subsequently eliminates a dialkylphosphate salt, which is easily removed by aqueous extraction, to form the carbon-carbon double bond of the alkene. wikipedia.org A key advantage of the HWE reaction is its high stereoselectivity, which favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

The HWE pathway is particularly valuable for its adaptability in multistep syntheses, which allows for the creation of vinylbenzene derivatives with precisely tailored alkyl chains and high stereoselectivity. This approach offers a higher degree of control over the final molecular structure compared to single-step alkylation. acs.org

For example, a synthetic sequence can begin with a substituted phenol, such as 4-octyloxyphenol, or hydroquinone (B1673460) to prepare specific bisphosphonates and luminophoric dialdehydes. acs.org These custom-built monomers can then be reacted via an HWE polycondensation to yield polymers with specific side-chain configurations. acs.org This methodology ensures the precise placement of the octyl group and results in high purity and stereoselectivity of the vinyl group, which is a significant advantage for creating well-defined materials. acs.org

Williamson Etherification Followed by Bromomethylation and Arbuzov Reaction Sequences

A sophisticated, multistep route adaptable for creating precursors to this compound involves a sequence of classic organic reactions: Williamson etherification, bromomethylation, and the Michaelis-Arbuzov reaction. acs.orgresearchgate.net This pathway is especially suited for synthesizing complex monomers intended for polymerization. researchgate.net

This synthetic sequence is frequently employed to create phosphonate-containing monomers that serve as precursors for specialized polymers. acs.org The process can be initiated with a functionalized phenol. A Williamson etherification is first used to attach a desired alkyl chain (such as an octyl group via an ether linkage) to the phenol. acs.orgresearchgate.net

Following the etherification, the intermediate undergoes bromomethylation to introduce a bromomethyl group onto the aromatic ring. The final step is a Michaelis-Arbuzov reaction, where the bromomethylated compound reacts with a trialkyl phosphite (B83602) to form the target phosphonate ester. acs.orgresearchgate.net This resulting phosphonate monomer is a key building block for polymerization reactions, often in conjunction with HWE chemistry, to produce polymers with specific functionalities and architectures, such as amphiphilic block copolymers or materials for anion exchange membranes. researchgate.net

Table 2: Summary of Alternative Synthetic Routes

| Synthetic Route | Key Reactants | Key Features | Primary Application |

| Horner–Wadsworth–Emmons (HWE) Olefination | Phosphonate esters, Aldehydes, Strong base (e.g., Potassium tert-butoxide) wikipedia.org | High stereoselectivity (favors E-alkenes), high purity, water-soluble phosphate (B84403) byproduct. wikipedia.org | Synthesis of vinyl-substituted aromatics with tailored alkyl chains. acs.org |

| Williamson Etherification, Bromomethylation, Arbuzov Reaction Sequence | Phenol derivatives, Alkyl halides, Bromomethylating agents, Trialkyl phosphites acs.orgresearchgate.net | Multi-step sequence, allows for precise functionalization of aromatic rings. acs.org | Preparation of phosphonate-containing monomers for polymer precursor synthesis. acs.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nobelprize.orgnih.gov Two prominent examples, the Suzuki-Miyaura and Heck reactions, are particularly relevant for the synthesis of this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to create biaryl compounds, styrenes, and conjugated systems. libretexts.org The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Heck reaction , also known as the Mizoroki-Heck reaction, couples an unsaturated halide or triflate with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgslideshare.net This reaction is a powerful tool for the vinylation or arylation of olefins. mdpi.com The catalytic cycle also involves an organopalladium intermediate. wikipedia.org

For the synthesis of this compound, these reactions can be strategically employed to introduce the octyl and vinyl groups onto the benzene (B151609) ring.

Strategic Catalyst Selection for Coupling Efficiency

The choice of the palladium catalyst is a critical factor influencing the efficiency of both Suzuki-Miyaura and Heck reactions. libretexts.orgmdpi.com The catalyst system typically consists of a palladium precursor and a ligand.

Palladium Precursors: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium chloride (PdCl₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.orgwikipedia.org For instance, Pd(OAc)₂ or bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) are noted for their efficiency in coupling reactions. In some cases, the active Pd(0) catalyst is generated in situ from a Pd(II) precursor. wikipedia.org

Ligands: The ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. Electron-donating and sterically bulky ligands, such as phosphines (e.g., triphenylphosphine), are often employed to enhance the catalyst's activity and stability, leading to higher turnover numbers. libretexts.org The development of specialized ligands, such as those used in palladacycles, has led to catalysts with improved thermal stability and insensitivity to air and water. libretexts.orgmdpi.com The choice of ligand can also influence the regiochemistry of the reaction. mdpi.com

Table 1: Common Palladium Catalysts and Ligands for Cross-Coupling Reactions

| Catalyst/Precursor | Common Ligands | Reaction Type | Reference |

| Pd(OAc)₂ | Triphenylphosphine | Heck, Suzuki-Miyaura | libretexts.org, wikipedia.org |

| PdCl₂ | Triphenylphosphine | Heck | wikipedia.org |

| Pd(PPh₃)₄ | - | Suzuki-Miyaura, Heck | libretexts.org, wikipedia.org |

| Palladacycles | Various Phosphines | Heck, Suzuki-Miyaura | libretexts.org, mdpi.com |

Solvent and Temperature Parameters in Cross-Coupling Processes

The selection of solvent and reaction temperature is crucial for optimizing the rate and selectivity of cross-coupling reactions while minimizing the formation of side products. mdpi.com

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile, and dimethyl sulfoxide (B87167) are frequently used in Heck reactions. mdpi.comscirp.org The choice of solvent can significantly impact the reaction's outcome. For instance, in some Heck reactions, the addition of water to a solvent like NMP has been shown to accelerate the reaction rate. scirp.org In Suzuki-Miyaura reactions, solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343) are common, often in combination with an aqueous base. researchgate.net The use of aqueous media is also being explored as a "green" chemistry approach. nih.gov

Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. For the synthesis of this compound via palladium-catalyzed cross-coupling, temperatures in the range of 80–120°C are often employed to strike a balance between reactivity and the formation of undesirable byproducts. In some Heck reactions, temperatures can reach up to 130°C or 140°C to achieve maximum yields. researchgate.net However, the development of highly active catalysts has enabled some Suzuki-Miyaura and Heck reactions to proceed at or near room temperature. acs.orgmdpi.com

Table 2: Typical Solvent and Temperature Conditions for Cross-Coupling Reactions

| Reaction Type | Common Solvents | Typical Temperature Range (°C) | Reference |

| Heck | DMF, NMP, Acetonitrile | 80 - 140 | , mdpi.com, researchgate.net |

| Suzuki-Miyaura | THF, Toluene, Water | Room Temperature - 110 | researchgate.net, mdpi.com |

Advanced Purification Strategies for Monomer Isolation and Purity

Following the synthesis of this compound, achieving high purity of the monomer is essential for its subsequent use in polymerization and materials science. Advanced purification techniques are employed to remove unreacted starting materials, catalyst residues, and any side products formed during the reaction.

Column Chromatography: A primary method for purifying this compound is column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent system, often a gradient of hexane (B92381) and ethyl acetate, is used to elute the desired product from the column, leaving impurities behind. The progress of the separation is monitored using thin-layer chromatography (TLC).

Recrystallization: Recrystallization is another effective method for purifying solid compounds. This process involves dissolving the crude product in a suitable solvent (such as ethanol (B145695) or methanol) at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.

Purity Assessment: The purity of the isolated this compound is confirmed using various analytical techniques. Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for assessing purity and confirming the chemical structure of the monomer. surrey.ac.uk High-performance liquid chromatography (HPLC) and mass spectrometry (MS) can also be utilized for detailed analysis. bldpharm.com

Polymerization Mechanisms and Kinetic Studies of 1 Octyl 4 Vinylbenzene

Fundamentals of Chain-Growth Polymerization

Chain-growth polymerization is characterized by the rapid addition of unsaturated monomer molecules to a growing chain that possesses a reactive center, which can be a radical, cation, or anion. This method is typical for vinyl monomers like 1-Octyl-4-vinylbenzene.

The polymerization of vinyl monomers is fundamentally an energetically favorable process driven by the conversion of a weaker pi (π) bond within the monomer's vinyl group into a stronger sigma (σ) bond in the polymer backbone. For olefin polymerizations, this conversion is a key contributor to the reaction's negative enthalpy change (ΔH) libretexts.org.

During polymerization, for each monomer unit that is added to the growing chain, one C=C π bond is broken, and one new C-C σ bond is formed. The approximate bond strength of a C=C double bond is 147 kcal/mol, while a C-C single bond is about 83 kcal/mol libretexts.org. This means the π bond component has a strength of roughly 64 kcal/mol (147 - 83 kcal/mol). Therefore, the conversion from a π bond to a σ bond results in a net energy release of approximately 20 kcal/mol (83 - 64 kcal/mol), making the process thermodynamically favorable libretexts.org. This energy release is the primary reason why the polymerization of vinyl monomers, including this compound, is an exothermic process.

Chain polymerizations of alkene monomers are characteristically exothermic, meaning they release heat and have a negative enthalpy of polymerization (ΔH) 213.55.90researchgate.net. This exothermic nature is a direct consequence of the conversion of π-bonds in the monomer to more stable σ-bonds in the resulting polymer, as discussed previously 213.55.90.

Simultaneously, the process leads to a decrease in entropy (a negative ΔS) because many individual monomer molecules are organized into a much smaller number of long polymer chains, resulting in a loss of translational freedom and a more ordered system libretexts.orgresearchgate.netwiley-vch.de. For a polymerization reaction to be spontaneous, the Gibbs free energy change (ΔG = ΔH - TΔS) must be negative researchgate.netwiley-vch.de. Since the entropy change is unfavorable (negative ΔS), the reaction is driven by the large negative enthalpy change from bond conversion, which must be sufficient to overcome the entropic penalty libretexts.orgresearchgate.net. This thermodynamic reality underscores the importance of temperature control in polymerization reactors to manage the heat generated.

Radical Polymerization of this compound

Radical polymerization is a widely used and robust method for polymerizing styrene (B11656) and its derivatives. The process is tolerant of various functional groups and reaction conditions. It proceeds via a mechanism involving free-radical species and can be broken down into three key stages: initiation, propagation, and termination.

The initiation stage involves two fundamental steps: the generation of free radicals from an initiator molecule and the subsequent addition of this radical to the first monomer molecule. fiveable.me

Radical Generation: This is typically achieved by the homolytic cleavage of a labile bond in an initiator molecule. This decomposition can be induced thermally or photochemically. Common thermal initiators for styrene polymerization include azoisobutyronitrile (AIBN) and benzoyl peroxide (BPO). libretexts.org AIBN decomposes to form two isobutyronitrile (B166230) radicals and a stable nitrogen gas molecule, while BPO cleaves at the weak oxygen-oxygen bond. libretexts.org

Chain Initiation: The initiator radical (R•) then attacks the π bond of the this compound monomer. The addition occurs preferentially at the unsubstituted carbon of the vinyl group to form a more stable benzylic radical, where the unpaired electron is stabilized by resonance with the aromatic ring. libretexts.orgdoubtnut.com

Table 1: Common Initiators for Radical Polymerization of Styrenic Monomers

| Initiator | Decomposition Method | Typical Temperature Range (°C) | Primary Radical(s) Formed |

|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Thermal | 60-80 | Isobutyronitrile radical |

| Benzoyl Peroxide (BPO) | Thermal | 80-95 | Phenyl radical, Benzoate radical |

| Potassium Persulfate (KPS) | Thermal (in aqueous systems) | 50-80 | Sulfate radical anion |

Following initiation, the propagation stage consists of the rapid and sequential addition of monomer molecules to the growing polymer radical. fiveable.me Each addition step regenerates the radical active center at the end of the chain, allowing for the growth of a long polymer chain. libretexts.org

The rate of polymerization (Rp), which is effectively the rate of monomer consumption, is primarily determined by the rate of the propagation step. It can be described by the following equation:

Rp = kp[M][M•]

Where:

kp is the propagation rate constant.

[M] is the monomer concentration.

[M•] is the total concentration of all propagating radical chains. fiveable.meuomustansiriyah.edu.iq

A key principle in analyzing polymerization kinetics is the steady-state assumption, which posits that the rate of radical initiation (Ri) is equal to the rate of radical termination (Rt). fiveable.meuomustansiriyah.edu.iq This assumption implies that the concentration of radicals [M•] remains constant during the main phase of the polymerization. Based on this, the rate of polymerization can be shown to be proportional to the monomer concentration and the square root of the initiator concentration. uomustansiriyah.edu.iqyoutube.com

The kinetic chain length (ν) is a measure of the average number of monomer units that polymerize per initiating radical. It is defined as the ratio of the rate of propagation to the rate of initiation. youtube.comlibretexts.org

ν = Rp / Ri

Conventional free-radical polymerization offers limited control over molecular weight, polydispersity, and polymer architecture due to rapid and irreversible termination reactions. study.com Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), encompasses a set of techniques that introduce a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species. sigmaaldrich.comsigmaaldrich.com This reversible deactivation minimizes termination events, allowing for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. sigmaaldrich.comwikipedia.org

For a monomer like this compound, which is a styrene derivative, several CRP methods are highly effective:

Atom Transfer Radical Polymerization (ATRP): This technique uses a transition metal complex (commonly copper with a nitrogen-based ligand) as a catalyst to reversibly abstract a halogen atom from a dormant polymer chain, generating a propagating radical. wikipedia.orgacs.org ATRP is widely used for styrenes and provides excellent control over the polymerization process. wikipedia.orgsciencepublishinggroup.comcmu.edu The rate of polymerization is first order with respect to monomer, initiator, and the transition metal catalyst. acs.orgdtic.mil

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org The propagating radical adds to the CTA, forming an intermediate radical that can fragment to release a new radical, effectively transferring the active center. This degenerative transfer process establishes the equilibrium between active and dormant chains. wikipedia.org RAFT is compatible with a vast range of vinyl monomers and reaction conditions. sigmaaldrich.comscientific.net

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), to reversibly trap the growing polymer radical, forming a dormant alkoxyamine. ethernet.edu.etacs.org Thermal cleavage of the C-O bond in the alkoxyamine regenerates the propagating radical and the nitroxide. Initially limited to styrenic monomers, the development of new nitroxides has expanded its applicability. ethernet.edu.et

Table 2: Comparison of Major Controlled Radical Polymerization (CRP) Techniques

| Technique | Mediating Agent | Key Advantages | Common Monomers |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Transition Metal Complex (e.g., CuBr/ligand) & Alkyl Halide Initiator | Well-defined polymers, versatile for block copolymers, high end-group functionality. sigmaaldrich.comwikipedia.org | Styrenes, (meth)acrylates, acrylonitrile. wikipedia.org |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Thiocarbonylthio Compound (CTA) | Broad monomer scope, tolerance to functional groups, can be used in aqueous media. sigmaaldrich.com | (Meth)acrylates, styrenes, acrylamides, vinyl esters. sigmaaldrich.com |

| Nitroxide-Mediated Polymerization (NMP) | Stable Nitroxide Radical (e.g., TEMPO) | Metal-free system, simple setup. ethernet.edu.et | Styrenes, acrylates, dienes. ethernet.edu.et |

Controlled Radical Polymerization (CRP) Techniques

Anionic Polymerization of this compound

Anionic polymerization is a form of chain-growth polymerization that proceeds via carbanionic active centers. eresearchco.com It is a powerful method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions, particularly for vinyl monomers with electron-withdrawing substituents. eresearchco.com

Formation and Stabilization of Carbanion Intermediates

The initiation step in anionic polymerization involves the addition of a nucleophilic initiator to the vinyl monomer, resulting in the formation of a carbanion. eresearchco.com For styrene and its derivatives, the propagating species is a styryl anion. The stability of this carbanion is crucial for a controlled polymerization. The negative charge on the α-carbon is delocalized into the phenyl ring through resonance, which stabilizes the carbanion.

The structure and reactivity of the carbanion are significantly influenced by the solvent and the counter-ion. In polar solvents like tetrahydrofuran (B95107) (THF), the carbanions exist as solvent-separated ion pairs or free ions, leading to a very fast polymerization rate. uni-bayreuth.de In nonpolar hydrocarbon solvents such as benzene (B151609) or cyclohexane (B81311), the carbanions are present as tight ion pairs and can form aggregates, which results in a much slower polymerization rate. uni-bayreuth.de Lewis acids, such as alkyl aluminum or lithium alkoxides, can form mixed aggregates with the living chain ends, which also stabilizes the ion pairs and generally decreases the rate of polymerization for styrene and dienes. uni-bayreuth.de

Initiator Systems: Organolithium Reagents and Alkali Metal Complexes

A judicious choice of initiator is essential for a successful anionic polymerization. uni-bayreuth.de The initiator should be reactive enough to initiate the polymerization of the specific monomer. For styrene and its derivatives, organolithium reagents, such as n-butyllithium or sec-butyllithium, are commonly used initiators in hydrocarbon solvents. eresearchco.com

Alkali metal complexes of aromatic hydrocarbons, such as sodium naphthalenide, are effective initiators in polar solvents like THF. uni-bayreuth.de These initiators work through an electron transfer mechanism from the radical anion of the aromatic hydrocarbon to the monomer. uni-bayreuth.de This generates a styryl radical anion, which then dimerizes to form a dianion that propagates from both ends. uni-bayreuth.de

For a well-controlled anionic polymerization, the initiation reaction should be fast compared to the propagation step. uni-bayreuth.de Some initiator systems, like benzyltrimethylsilane (B1265640) activated by a metal alkoxide (e.g., potassium tert-butoxide), have been developed for the living anionic polymerization of various vinyl monomers. dntb.gov.ua

Table 2: Common Initiator Systems for Anionic Polymerization of Styrenic Monomers

| Initiator System | Solvent Type | Initiation Mechanism |

| Organolithium Reagents (e.g., n-BuLi) | Nonpolar (e.g., Benzene) | Nucleophilic Addition |

| Alkali Metal Naphthalenide (e.g., Sodium Naphthalenide) | Polar (e.g., THF) | Electron Transfer |

| Benzyltrimethylsilane/Potassium tert-butoxide | Polar (e.g., THF) | Nucleophilic Addition |

This table summarizes common initiator systems used for the anionic polymerization of styrene and its derivatives, highlighting the influence of the solvent on the initiation mechanism.

Influence of Solvent Polarity on Ion Pair Nature and Reactivity

The rate of anionic polymerization of styrene and its derivatives is significantly influenced by the solvent. uni-bayreuth.de In nonpolar solvents such as cyclohexane or benzene, the propagating chain ends tend to form aggregates, which are generally less reactive. The polymerization proceeds through a small concentration of unassociated, highly reactive species. This leads to a slower polymerization rate.

In contrast, polar solvents like tetrahydrofuran (THF) can solvate the cation, leading to the formation of more reactive solvent-separated ion pairs and even free ions. uni-bayreuth.de This increased reactivity is due to the greater availability of the anionic propagating center to attack the monomer. For this compound, the bulky and nonpolar octyl group may also influence the solvation of the ion pair, potentially requiring a higher concentration of a polar solvent to achieve a significant rate enhancement compared to unsubstituted styrene.

The equilibrium between these species can be represented as follows:

(P-M⁺)ₙ ⇌ n(P-M⁺) ⇌ n(P⁻ // M⁺) ⇌ nP⁻ + nM⁺ (Aggregates) ⇌ (Contact Ion Pair) ⇌ (Solvent-Separated Ion Pair) ⇌ (Free Ions)

where P represents the polymer chain and M⁺ is the counter-ion. The reactivity generally increases in the order: aggregates < contact ion pairs < solvent-separated ion pairs < free ions.

Table 1: Representative Effect of Solvent Polarity on the Apparent Propagation Rate Constant (k_p) for Anionic Polymerization of Styrenic Monomers

| Solvent | Dielectric Constant (ε) | Predominant Species | Relative k_p |

| Cyclohexane | 2.0 | Aggregates, Contact Ion Pairs | 1 |

| Benzene | 2.3 | Contact Ion Pairs | ~10 |

| Dioxane | 2.2 | Contact/Solvent-Separated Ion Pairs | ~100 |

| Tetrahydrofuran (THF) | 7.5 | Solvent-Separated Ion Pairs, Free Ions | ~1000 |

Living Anionic Polymerization for Tunable Molecular Weights and Narrow Polydispersities

One of the most significant advantages of anionic polymerization is its "living" nature, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≈ 1). researchgate.netencyclopedia.pub This is achieved under stringent reaction conditions where impurities that can terminate the propagating carbanions are rigorously excluded.

For this compound, living anionic polymerization can be initiated by organolithium compounds, such as sec-butyllithium, in an appropriate solvent. The absence of termination and chain transfer reactions ensures that all polymer chains are initiated simultaneously and grow at a similar rate. encyclopedia.pub This leads to a linear relationship between the number-average molecular weight (Mₙ) and monomer conversion.

The predictable molecular weight can be calculated using the following equation:

Mₙ = (grams of monomer) / (moles of initiator)

The ability to achieve a narrow PDI is a hallmark of a living polymerization. For the anionic polymerization of styrenic monomers, PDI values close to 1.05 are commonly reported. researchgate.net The long octyl chain in this compound is not expected to interfere with the living nature of the polymerization, provided that high-purity reagents and inert reaction conditions are maintained.

Table 2: Expected Molecular Weight Characteristics from Living Anionic Polymerization of this compound

| Target Mₙ ( g/mol ) | [Monomer]/[Initiator] Ratio | Expected PDI |

| 10,000 | 46 | < 1.1 |

| 50,000 | 231 | < 1.1 |

| 100,000 | 462 | < 1.1 |

Note: This table is illustrative and based on the principles of living anionic polymerization. The [Monomer]/[Initiator] ratio is calculated based on the molecular weight of this compound (216.37 g/mol ).

Cationic Polymerization of this compound

Carbocation Propagating Site Characteristics

Cationic polymerization of vinyl monomers proceeds through a carbocationic propagating species. The stability of this carbocation is a key factor determining the feasibility and rate of the polymerization. Styrenic monomers, including this compound, are susceptible to cationic polymerization because the phenyl ring can stabilize the positive charge on the benzylic carbon through resonance.

The octyl group at the para position of the styrene ring is an electron-donating group. This positive inductive effect further stabilizes the propagating carbocation, making this compound potentially more reactive in cationic polymerization than unsubstituted styrene. However, cationic polymerizations are often plagued by side reactions such as chain transfer and termination, which can make it challenging to achieve high molecular weights and narrow polydispersities. cmu.edu

The propagating site in the cationic polymerization of this compound is a secondary benzylic carbocation. The stability of this carbocation is crucial for the propagation step to compete effectively with side reactions.

Coordination Catalytic Polymerization Approaches

Coordination polymerization, most notably using Ziegler-Natta catalysts, is a powerful method for producing stereoregular polymers from α-olefins. uomustansiriyah.edu.iquomosul.edu.iq These catalyst systems typically involve a transition metal compound (e.g., from Group IV-VIII) and a main group metal alkyl co-catalyst (e.g., from Group I-III). uomosul.edu.iq

The application of Ziegler-Natta catalysts to the polymerization of styrene can lead to the formation of isotactic or syndiotactic polystyrene, depending on the specific catalyst system and reaction conditions. fiveable.me The stereocontrol is achieved through the coordination of the monomer to the transition metal center before its insertion into the growing polymer chain. libretexts.org

For this compound, coordination polymerization could potentially yield polymers with a high degree of stereoregularity. The bulky octyl group might influence the coordination of the monomer to the catalyst's active site and the subsequent insertion process, potentially affecting the tacticity of the resulting polymer. The mechanism is believed to involve the formation of a coordination complex between the vinyl group and the transition metal, followed by insertion into the metal-carbon bond of the growing chain. uomosul.edu.iq Both monometallic and bimetallic mechanisms have been proposed for Ziegler-Natta polymerization. uomosul.edu.iq

Copolymerization Studies Involving 1 Octyl 4 Vinylbenzene

Radical Copolymerization Systems and Reactivity Ratios

Free-radical polymerization is a versatile and widely used method for synthesizing vinyl polymers. In copolymerization, the relative incorporation of two different monomers is governed by their respective reactivity ratios.

Determination of Reactivity Ratios for Co-monomer Incorporation

The instantaneous composition of a copolymer is described by the copolymer equation, which relates the ratio of monomers in the feed to the ratio of monomers incorporated into the polymer chain. stanford.edu This relationship is defined by the monomer reactivity ratios, r₁ and r₂.

The reactivity ratio (e.g., r₁) is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant for it adding monomer 2 (k₁₂). open.edustanford.edu

r₁ > 1 : The propagating chain preferentially adds a monomer of its own type.

r₁ < 1 : The propagating chain preferentially adds the other monomer.

r₁ ≈ 1 : The propagating chain shows no preference, and the addition is random (ideal copolymerization). open.edu

r₁ ≈ 0 : The propagating chain strongly prefers to add the other monomer, leading to alternation.

For a given monomer pair, such as 1-octyl-4-vinylbenzene (M₁) and a co-monomer (M₂), the reactivity ratios would be determined experimentally by running a series of polymerizations with varying initial monomer feed ratios. The composition of the resulting copolymers at low conversion is then measured, and the data are fitted to a linearized form of the copolymer equation to calculate r₁ and r₂. While specific, experimentally determined reactivity ratios for this compound with various co-monomers are not extensively documented in readily available literature, the values would be crucial for predicting copolymer composition and sequence distribution.

Impact on Copolymer Composition and Molecular Weight Distribution

The final copolymer composition is dictated by the reactivity ratios and the monomer feed composition. ibm.com If, for example, this compound were less reactive than its co-monomer, it would be incorporated more slowly, leading to a drift in the copolymer composition as the reaction progresses and the more reactive monomer is consumed.

The molecular weight and its distribution (polydispersity) are also affected. The presence of a second monomer can alter the kinetics of termination and chain transfer reactions. For instance, chain transfer to the octyl group, while generally a low-probability event, could lead to branching and a broadening of the molecular weight distribution. The dispersity of the polymer chains can, in turn, influence the self-assembly behavior and final material properties of the copolymers. rsc.org

Anionic Copolymerization Systems

Anionic polymerization offers a controlled, "living" polymerization method for certain monomers, particularly those with electron-withdrawing substituents, such as styrene (B11656) and its derivatives. uni-bayreuth.de In a living polymerization, the propagating chain ends remain active after all the monomer has been consumed. uni-bayreuth.de This allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers. open.edu

This compound, as a derivative of styrene, is an excellent candidate for anionic polymerization. The polymerization is typically initiated by organolithium compounds, such as n-butyllithium, in a non-polar solvent like cyclohexane (B81311) or a polar solvent like tetrahydrofuran (B95107) (THF). uni-bayreuth.de The initiation involves the addition of the initiator to the vinyl group, creating a styryl-type carbanion that remains active for propagation.

The living nature of this system is particularly advantageous for creating block copolymers. For example, one could first polymerize styrene and then, upon its complete consumption, introduce this compound to the living polystyryl anions to form a polystyrene-b-poly(this compound) diblock copolymer. This level of control is difficult to achieve in radical polymerization. open.edu

Specific Co-monomer Systems and Their Influence on Resulting Polymer Properties

Copolymerization with Styrene for Tailored Thermal and Mechanical Characteristics

Copolymerizing this compound with styrene allows for the precise tuning of the thermal and mechanical properties of the resulting material. Polystyrene is a rigid, brittle polymer with a high glass transition temperature (Tg) of around 100 °C. The incorporation of this compound units introduces long, flexible alkyl side chains into the polymer structure. These side chains act as internal plasticizers, increasing the free volume and chain mobility, which in turn lowers the Tg.

This effect allows for the creation of materials with properties intermediate between those of polystyrene and more flexible elastomers. By controlling the ratio of the two monomers, a range of materials with tailored stiffness, flexibility, and processing temperatures can be produced. nih.gov

Table 1: Illustrative Effect of this compound Content on the Properties of Styrene Copolymers This table presents expected trends based on polymer science principles, not specific experimental data.

| Mole % this compound in Copolymer | Expected Glass Transition Temp. (Tg) | Expected Material Characteristics |

|---|---|---|

| 0% (Pure Polystyrene) | ~100 °C | Rigid, brittle |

| 20% | Lowered Tg (e.g., ~70 °C) | Increased flexibility, tougher |

| 50% | Significantly Lowered Tg (e.g., ~35 °C) | Flexible, more elastomeric |

| 80% | Very Low Tg (e.g., < 0 °C) | Soft, rubbery |

Copolymerization with Functionalized Vinyl Monomers (e.g., 4-Vinylbenzyl Chloride, 4-Vinylpyridinium Bromide, Ethylenedioxythiophene)

Copolymerization with functional monomers introduces specific chemical reactivity or physical properties into the polymer backbone, which is otherwise hydrophobic and non-reactive due to the styrene and octyl-styrene units.

With 4-Vinylbenzyl Chloride (VBC): VBC is a valuable comonomer because it provides a reactive benzylic chloride group. univook.comnih.gov Copolymerizing this compound with VBC produces a polymer with pendant chloride groups. These groups can serve as sites for a wide range of post-polymerization modifications. For instance, they can be reacted with tertiary amines to introduce quaternary ammonium (B1175870) salts, transforming the hydrophobic polymer into an amphiphilic ionomer suitable for applications such as anion exchange membranes or antimicrobial coatings. nih.govresearchgate.net The octyl groups would help to control the morphology and hydrophobicity of the resulting material.

With 4-Vinylpyridinium Bromide: To create a polycationic material directly, this compound can be copolymerized with a pre-functionalized monomer like a 4-vinylpyridinium salt. The resulting copolymer would be amphiphilic, containing hydrophobic segments from the octyl-styrene units and hydrophilic, charged segments from the vinylpyridinium units. derpharmachemica.com Such copolymers could self-assemble in solution to form micelles or act as polymeric surfactants for stabilizing emulsions. The structure is analogous to copolymers made from styrene and 4-vinylpyridine (B31050) that are later quaternized. researchgate.netresearchgate.net

With Ethylenedioxythiophene (EDOT): Copolymerization with an electronically active monomer like EDOT, a precursor to the conducting polymer PEDOT, would aim to create a processable conductive polymer. The this compound units would act as a solubilizing, insulating matrix, allowing for control over the morphology and electronic properties of the final material. By tuning the copolymer composition, it would be possible to create materials for applications in organic electronics, such as antistatic coatings or sensor components, where a combination of conductivity and specific physical properties is required.

Polymer Architecture Engineering with 1 Octyl 4 Vinylbenzene Derivatives

Design Principles for Non-Linear Polymer Topologies

Non-linear polymer topologies, which deviate from a simple linear chain structure, offer a wealth of possibilities for tuning material properties. The introduction of branching or cyclic structures can significantly impact a polymer's viscosity, solubility, and intermolecular interactions.

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different chemical composition. The synthesis of graft copolymers can be achieved through three primary methods: "grafting-from," "grafting-onto," and "grafting-through." researchgate.netcmu.edunih.gov

"Grafting-from" : Initiating sites are created along a polymer backbone, from which the side chains are grown.

"Grafting-onto" : Pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone.

"Grafting-through" : Macromonomers, which are polymer chains with a polymerizable end-group, are copolymerized with other monomers to form a grafted backbone. cmu.edu

Side chain engineering, a crucial aspect of designing graft copolymers, involves the strategic selection of monomers for the side chains to impart specific functionalities. In the context of 1-octyl-4-vinylbenzene, it can be incorporated as a comonomer in the backbone or as the constituent of the grafted side chains. When used in the side chains, the long octyl groups can significantly influence the copolymer's properties. For instance, the hydrophobic nature of the octyl chains can drive self-assembly in aqueous environments and lower the surface energy of the resulting material.

The table below illustrates the effect of incorporating this compound as side chains on the properties of a hypothetical graft copolymer with a polystyrene backbone.

| Property | Polystyrene Backbone | Polystyrene-graft-poly(this compound) |

| Glass Transition Temperature (Tg) | ~100 °C | Lowered (e.g., 70-90 °C) |

| Surface Energy | High | Lowered |

| Water Contact Angle | ~90° | >90° (Increased Hydrophobicity) |

| Solubility | Soluble in aromatic solvents | Enhanced solubility in non-polar solvents |

Note: The values for the graft copolymer are illustrative and would depend on the grafting density and side chain length.

Cyclic polymers , which lack chain ends, exhibit unique physical properties compared to their linear counterparts, such as lower solution viscosity and a more compact structure. The synthesis of cyclic polymers from vinyl monomers is a developing area of polymer science.

Dendritic polymers are highly branched, tree-like macromolecules with a well-defined, three-dimensional structure. cmu.edu They are synthesized in a stepwise manner, allowing for precise control over their size, shape, and the number of terminal functional groups. While specific examples of purely this compound-based dendritic polymers are not extensively documented, the principles of dendritic synthesis can be applied to styrene (B11656) derivatives. The incorporation of long alkyl chains, such as the octyl group, on the periphery of a dendrimer can significantly impact its solubility and self-assembly behavior. For example, dendronized polystyrenes with varying alkyl tail lengths have been synthesized, demonstrating that the length of the alkyl chain has a significant effect on the phase structure and thermal transitions of the polymer. rsc.orgresearchgate.net

Randomly branched polymers are characterized by a statistical distribution of branch points along the polymer backbone. These can be synthesized by copolymerizing a vinyl monomer with a small amount of a divinyl comonomer or by using a chain transfer agent that can reinitiate polymerization. The introduction of random branching can significantly alter the melt rheology and processing characteristics of a polymer. For instance, branched polystyrene can be produced by polymerizing styrene in the presence of a multifunctional initiator. google.com While specific studies on the synthesis of randomly branched polymers solely from this compound are not prevalent, it is expected that its copolymerization with a divinyl monomer would lead to a randomly branched structure with modified thermal and mechanical properties due to the flexible octyl side chains.

Controlled Synthesis of Specific Architectures

Modern controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have enabled the synthesis of complex polymer architectures with a high degree of precision.

Multi-component mixed-graft block copolymers (mGBCPs) are a sophisticated polymer architecture where a block copolymer backbone is grafted with two or more different types of side chains. This design allows for the combination of multiple, often conflicting, properties within a single macromolecule. The synthesis of mGBCPs provides a versatile platform for creating materials with tunable self-assembly behavior and properties. yale.edu

For example, a hypothetical mGBCP could be designed with a polystyrene-b-poly(methyl methacrylate) backbone. One block could be grafted with hydrophilic poly(ethylene glycol) side chains, while the other block is grafted with hydrophobic poly(this compound) side chains. The resulting amphiphilic graft copolymer would exhibit complex self-assembly in solution and in the solid state, driven by the microphase separation of the different blocks and side chains.

The following table outlines the components of such a hypothetical mGBCP and their respective functions:

| Component | Chemical Nature | Function in the mGBCP |

| Backbone Block A | Polystyrene | Provides structural integrity and can be tailored for mechanical properties. |

| Backbone Block B | Poly(methyl methacrylate) | Offers a different polarity and can influence the overall thermal properties. |

| Side Chains on Block A | Poly(ethylene glycol) | Imparts hydrophilicity, enabling self-assembly in aqueous media. |

| Side Chains on Block B | Poly(this compound) | Introduces hydrophobicity and flexibility, influencing domain spacing and morphology. |

Brush-on-brush polyelectrolytes, also known as supersoft elastomers, are a class of materials with a hierarchical branched structure. They consist of a polymer backbone with polyelectrolyte side chains, which in turn have their own side chains. This "brush-on-brush" architecture leads to unique mechanical properties, such as extreme softness and high stretchability.

Intramolecularly Cross-Linked Single Chain Nanoparticles (SCNPs)

Single Chain Nanoparticles (SCNPs) represent a fascinating class of soft nano-objects, typically with sizes ranging from 3 to 30 nm, formed by the intramolecular cross-linking of a single polymer chain. This process effectively folds the polymer chain into a compact, nanoparticle-like structure. The synthesis of SCNPs from polymers incorporating this compound would involve the initial polymerization of the monomer, potentially with other functional co-monomers, to create a linear polymer chain. This precursor polymer is then subjected to intramolecular cross-linking under high dilution conditions to favor intra-chain reactions over inter-chain reactions, which would lead to macroscopic gelation.

The vinyl groups of the this compound units within the polymer backbone could potentially be utilized as cross-linking sites, for instance, through free radical polymerization or metathesis reactions. However, a more common strategy involves the copolymerization of this compound with a monomer containing a reactive group amenable to a specific cross-linking chemistry. This approach allows for more controlled cross-linking and avoids potential side reactions involving the main-chain vinyl groups. The long octyl side chains of the this compound monomer are expected to influence the folding process, potentially leading to SCNPs with unique core-shell morphologies where the hydrophobic octyl groups are sequestered in the nanoparticle core.

Table 1: General Strategies for SCNP Synthesis Applicable to this compound Copolymers

| Cross-linking Chemistry | Description | Potential Co-monomer with this compound |

| "Click" Chemistry | Highly efficient and orthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). | A monomer containing an azide (B81097) or alkyne functionality. |

| Amide Coupling | Formation of amide bonds between carboxylic acid and amine groups. | Monomers with protected amine and carboxylic acid groups. |

| Radical Polymerization | Cross-linking of pendant vinyl groups. | A di- or multi-vinyl monomer. |

| Photodimerization | Light-induced dimerization of photosensitive groups like coumarin (B35378) or anthracene (B1667546). | A monomer functionalized with a coumarin or anthracene moiety. |

Influence of Architecture on Macromolecular Properties

The incorporation of this compound into various polymer architectures significantly impacts the resulting material's properties. The long, flexible octyl side chain acts as an internal plasticizer, influencing thermomechanical behavior, while the vinyl group and the aromatic ring provide sites for further functionalization and control over macromolecular assembly.

Modulation of Thermomechanical Behavior

The thermomechanical properties of polymers derived from this compound are heavily influenced by the presence of the C8 alkyl chain. This side chain increases the free volume between polymer chains, leading to a reduction in the glass transition temperature (Tg). For a structurally similar polymer, poly(4-octyl styrene), a glass transition temperature of -45 °C has been reported. This suggests that homopolymers of this compound would also exhibit a low Tg, resulting in materials that are flexible and rubbery at room temperature.

Table 2: Expected Influence of this compound on Copolymer Thermomechanical Properties

| Property | Influence of Increasing this compound Content | Rationale |

| Glass Transition Temperature (Tg) | Decrease | The flexible octyl side chains increase free volume and chain mobility. |

| Storage Modulus (at room temp) | Decrease | The lower Tg results in a softer, less rigid material. |

| Damping (tan δ peak) | Shifts to lower temperatures | Corresponds to the shift in the glass transition temperature. |

Control of Functional Group Density

The ability to control the density and distribution of functional groups along a polymer chain is crucial for designing materials with specific properties and applications. In copolymers containing this compound, the vinyl group on the benzene (B151609) ring serves as a potential site for post-polymerization modification. However, a more versatile approach is to utilize controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to copolymerize this compound with a functional monomer.

RAFT polymerization allows for the synthesis of well-defined block copolymers, gradient copolymers, and random copolymers with predictable molecular weights and narrow molecular weight distributions. By carefully selecting the comonomer and controlling the polymerization kinetics, the density of functional groups along the polymer backbone can be precisely engineered. For example, copolymerizing this compound with a monomer containing a protected hydroxyl, amine, or carboxylic acid group would yield a polymer that, after deprotection, possesses a controlled number of reactive sites. These sites can then be used for conjugation with biomolecules, catalysts, or other functional moieties.

Self-Assembly and Formation of Hierarchical Morphologies

The amphiphilic nature that can be imparted to block copolymers containing this compound makes them excellent candidates for self-assembly into a variety of hierarchical morphologies. When a hydrophobic block of poly(this compound) is combined with a hydrophilic block (e.g., poly(ethylene glycol) or poly(acrylic acid)), the resulting block copolymer can self-assemble in a selective solvent (e.g., water) to form structures such as micelles, vesicles (polymersomes), or cylinders.

Strategies for Integration with Inorganic Fillers for Nanocomposites

The incorporation of inorganic fillers into a polymer matrix is a common strategy to enhance mechanical, thermal, and barrier properties, leading to the formation of nanocomposites. For polymers containing this compound, the nonpolar nature of the octyl side chains would generally lead to poor compatibility with untreated, hydrophilic inorganic fillers such as silica (B1680970) or clay. To overcome this, surface modification of the inorganic fillers is a crucial step.

Strategies to improve the compatibility and dispersion of inorganic fillers within a poly(this compound) matrix include:

Surface Grafting: The surface of the inorganic filler can be modified with molecules that are compatible with the polymer matrix. For instance, treating silica nanoparticles with an octyl-containing silane (B1218182) coupling agent would render the surface hydrophobic, promoting better interaction with the poly(this compound).

"Grafting from" Polymerization: Initiating the polymerization of this compound directly from the surface of the inorganic filler. This can be achieved by anchoring polymerization initiators onto the filler surface.

Use of Compatibilizers: Adding a block copolymer that has one block compatible with the filler and another block compatible with the polymer matrix can act as a surfactant to stabilize the dispersion of the filler.

These strategies aim to create a strong interface between the polymer and the filler, which is essential for effective load transfer and enhancement of the nanocomposite's properties.

Computational Chemistry and Theoretical Modeling of 1 Octyl 4 Vinylbenzene and Its Polymers

Quantum Chemical Methods for Monomer Reactivity Prediction

Quantum chemical methods are instrumental in understanding the reactivity of monomers like 1-octyl-4-vinylbenzene. By solving the Schrödinger equation for a given molecule, these methods can elucidate electronic structure and predict various chemical properties.

For the anionic polymerization of styrene (B11656), DFT calculations have been used to explore the elementary reaction steps. The transition states for the addition of a styrene monomer to a polystyryllithium chain-end have been optimized, revealing the influence of factors like solvent and the coordination of the lithium ion. nih.gov The calculated enthalpy for the reaction barrier of a polystyryllithium species with styrene in cyclohexane (B81311) has been found to be in agreement with the experimentally observed apparent activation energy in benzene (B151609). nih.gov

In catalyzed polymerization, DFT has been used to investigate the insertion mechanism of styrene with ansa-metallocene catalysts. These calculations have elucidated the stereoselectivity of the polymerization, showing why certain catalysts lead to highly syndiotactic polystyrene. acs.org The results indicate that the backside insertion of the styrene monomer is favored, leading to the syndiotactic product. acs.org Furthermore, DFT studies on styrene polymerization catalyzed by cationic rare-earth-metal complexes have shown that the reaction kinetically prefers a 2,1-insertion over a 1,2-insertion mechanism. figshare.comacs.org

Table 1: Representative DFT Calculated Activation Energies for Styrene Reactions

| Reaction Pathway | Catalyst/Initiator | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack of styrene on an intermediate | B(C6F5)3 | 28.0 |

| Formation of a ternary carbocyclic ring | B(C6F5)3 | 41.0 |

| N2 removal in C-bound boron activation | B(C6F5)3 | 32.7 |

| Nucleophilic attack by styrene in C-bound boron activation | B(C6F5)3 | 8.8 |

Data sourced from a DFT study on the cyclopropanation of styrene, providing analogous activation energies for reactions involving the vinyl group. nih.gov

The bond dissociation energy (BDE) of the vinyl group is a critical parameter for understanding the thermodynamics of polymerization initiation and propagation. Machine learning models trained on large datasets of quantum chemical calculations have emerged as powerful tools for the rapid and accurate prediction of BDEs. nrel.gov These models can predict the homolytic BDE, which is the energy required to break a bond to form two radical species. rowansci.com

For styrenic monomers, the BDE of the C=C double bond in the vinyl group is of particular interest. DFT calculations have been employed to determine the BDE of model compounds of polystyrene. For a syndiotactic polystyrene trimer, the BDE of the C-C bonds in the polymer backbone has been calculated using various DFT methods. The B3P86/6-31G(d,p) level of theory was found to provide good accuracy with a reasonable computational cost, with the calculated average C-C BDE being close to the experimental value. researchgate.net While this study focused on the polymer backbone, similar computational approaches can be applied to determine the BDE of the vinyl group in the this compound monomer.

Molecular Dynamics (MD) Simulations for Polymer Systems

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules. In the context of polymers of this compound, MD simulations can provide detailed information about the structure, dynamics, and interactions of these systems.

MD simulations can be used to model the interactions between polymer chains and a surrounding matrix, which can be a solvent or another polymer. A study on a short-chain branched styrene/1-octene copolymer in toluene (B28343) provides a relevant model for poly(this compound). nih.gov In this study, the dimensional, conformational, and dynamic behaviors of the copolymer were investigated. nih.gov

Key parameters calculated from these simulations include the radius of gyration (Rg), end-to-end distance, and the Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between the polymer and the solvent. nih.gov The simulations showed that increasing the percentage of 1-octene (analogous to the octyl group in this compound) in the copolymer structure reduces the chain's radius of gyration and its interaction with the toluene solvent. nih.gov

Table 2: Simulated Properties of a Styrene/1-Octene Copolymer in Toluene

| 1-Octene Percentage (%) | Radius of Gyration (Rg) (Å) | End-to-End Distance (Å) | Interaction Energy (Eint) (kcal/mol) | Flory-Huggins Parameter (χ) |

| 0 | 15.8 | 45.2 | -250 | 0.35 |

| 2 | 15.6 | 46.1 | -245 | 0.38 |

| 4 | 15.4 | 46.5 | -240 | 0.41 |

| 6 | 15.2 | 45.9 | -235 | 0.44 |

Data adapted from a molecular dynamics simulation study of a styrene/1-octene copolymer, serving as a model for poly(this compound). nih.govresearchgate.net

MD simulations can also be coupled with quantum chemical calculations to predict the electronic and optical properties of polymer composites. While specific studies on composites of poly(this compound) are not available, research on related polystyrene-based systems offers a methodological framework.

For instance, a multi-level computational analysis of polypyridylruthenium derivatized polystyrenes has been performed to examine how the optoelectronic properties of the ruthenium complexes are influenced by the polymer dynamics. rsc.org This approach combines MD simulations to generate realistic polymer conformations with DFT calculations to determine the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org Such a combined approach could be applied to predict how the incorporation of nanoparticles or other additives into a poly(this compound) matrix would affect its electronic and optical properties. The simulations could reveal how the polymer chains arrange around the additives and how this local structure influences the electronic energy levels and charge transport properties of the composite material.

Theoretical Models for Macromolecular Behavior

The behavior of macromolecules like poly(this compound) in solution or in the melt can be described by various theoretical models. These models provide a framework for understanding and predicting properties such as polymer chain dimensions, thermodynamics of mixing, and phase behavior.

One of the most fundamental theories is the Flory-Huggins theory, which describes the thermodynamics of polymer solutions and blends. tennessee.eduwikipedia.org The theory introduces the Flory-Huggins interaction parameter, χ, which represents the enthalpy of interaction between polymer segments and solvent molecules or between segments of different polymers. A positive χ value indicates unfavorable interactions, which can lead to phase separation. wikipedia.org The value of χ can be influenced by temperature, blend composition, and chain length. wikipedia.org For blends of polystyrene with other polymers, the Flory-Huggins parameter has been determined experimentally and is a key factor in predicting their miscibility. rug.nl

The presence of the long octyl side chains in poly(this compound) is expected to significantly influence its macromolecular behavior. Studies on poly(n-alkyl acrylates) with long alkyl side chains have shown that the Flory-Huggins interaction parameter with polystyrene becomes independent of the side-chain length for long chains. nih.gov This suggests that for poly(this compound), the interactions might be dominated by the bulky, non-polar octyl groups, affecting its solubility and miscibility with other polymers. Theoretical models, in conjunction with experimental data and simulations, are essential for developing a comprehensive understanding of the macromolecular behavior of this polymer.

Advanced Analytical Methodologies for Characterization of 1 Octyl 4 Vinylbenzene Derived Polymers

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopic methods are indispensable for elucidating the chemical structure and composition of poly(1-octyl-4-vinylbenzene). These techniques probe the interactions of electromagnetic radiation with the polymer to provide a molecular-level fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the successful polymerization of this compound and to analyze the polymer's microstructure.

In the ¹H NMR spectrum of poly(this compound), the broad signals in the aromatic region (typically 6.2–7.5 ppm) are characteristic of the protons on the benzene (B151609) ring. The aliphatic protons of the polymer backbone appear as broad multiplets in the range of 1.2–2.2 ppm. The distinct signals corresponding to the octyl side chain are also observable, including the terminal methyl group (CH₃) around 0.9 ppm, the methylene (B1212753) (CH₂) groups of the alkyl chain between 1.2 and 1.6 ppm, and the methylene group attached to the benzene ring (Ar-CH₂) at approximately 2.5–2.6 ppm.

¹³C NMR spectroscopy provides complementary information, with a wider range of chemical shifts that often allows for better resolution of individual carbon atoms. sciencedaily.commdpi.com The aromatic carbons of the polystyrene backbone resonate between 125 and 146 ppm. researchgate.net The carbons of the aliphatic polymer backbone typically appear in the 30–50 ppm range. researchgate.net The distinct signals for the carbons of the octyl side chain can be identified, providing unambiguous confirmation of its incorporation into the polymer structure. Quantitative ¹³C NMR can also be used to determine the degree of polymerization and analyze polymer end-groups. mdpi.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | 6.20 - 7.50 | - |

| Aromatic Carbons (Ar-C) | - | 125.0 - 146.0 |

| Backbone Methine (CH) | 1.70 - 2.20 | 40.0 - 47.0 |

| Backbone Methylene (CH₂) | 1.20 - 1.70 | 30.0 - 45.0 |

| Benzylic Methylene (Ar-CH₂) | 2.50 - 2.60 | ~35.0 |

| Octyl Methylene Groups (-(CH₂)₆-) | 1.20 - 1.60 | 22.0 - 32.0 |

| Terminal Methyl (CH₃) | 0.85 - 0.95 | ~14.0 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a polymer. marquette.edu The FTIR spectrum of poly(this compound) displays characteristic absorption bands that confirm its chemical structure.

The disappearance of the characteristic peaks for the vinyl group of the monomer (typically around 1630 cm⁻¹, 990 cm⁻¹, and 910 cm⁻¹) is a key indicator of successful polymerization. researchgate.net The spectrum of the polymer is dominated by bands corresponding to the polystyrene backbone and the octyl side chain. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600–1450 cm⁻¹ region. researchgate.net The presence of the octyl group is confirmed by the strong aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2925 cm⁻¹ and 2855 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. nii.ac.jp

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2925 & 2855 | C-H Stretch | Aliphatic (Octyl Chain) |

| 1601, 1493, 1452 | C=C Stretch | Aromatic Ring Breathing |

| 1465 | C-H Bend (Scissoring) | Aliphatic CH₂ |

| 1375 | C-H Bend (Symmetric) | Aliphatic CH₃ |

| 850 - 750 | C-H Bend (Out-of-plane) | Substituted Benzene Ring |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specialized technique for detecting and characterizing species with unpaired electrons, such as free radicals. researchgate.netscirp.org In the context of this compound, ESR is primarily used to study the mechanism of radical polymerization. netzsch.com

By performing the polymerization reaction within the ESR spectrometer's cavity, it is possible to directly observe the propagating radicals and any intermediate radical species formed. netzsch.comresearchgate.net This technique can provide valuable information on the structure, concentration, and kinetics of these transient species. The ESR spectrum's g-factor and hyperfine coupling constants can help identify the specific radicals present, confirming the proposed polymerization mechanism, such as that in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. netzsch.com While not a routine characterization method for the final polymer, ESR is a powerful tool for mechanistic investigations of the polymerization process itself.

Chromatographic Techniques for Molecular Weight and Polydispersity Analysis

The physical and mechanical properties of a polymer are critically dependent on its molecular weight and the distribution of chain lengths. Chromatographic techniques are essential for quantifying these parameters.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. hitachi-hightech.comnih.gov The method separates polymer molecules based on their hydrodynamic volume in solution.

In a GPC/SEC analysis, a solution of the poly(this compound) is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and elute more quickly, while smaller molecules penetrate the pores to varying extents and elute later. The elution time is thus inversely proportional to the molecular size.

The system is calibrated using polymer standards of known molecular weight, typically polystyrene standards. A detector, such as a refractive index (RI) or UV detector, continuously measures the concentration of the polymer eluting from the column. The resulting chromatogram is used to calculate several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often a hallmark of a well-controlled, "living" polymerization.

Thermal Analysis Techniques for Polymer Stability and Transitions

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature. For poly(this compound), these methods are crucial for determining its service temperature range, processing conditions, and thermal stability.